1-Boc-3-isobutylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

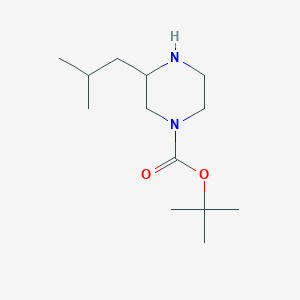

1-Boc-3-isobutylpiperazine is a synthetic derivative of piperazine with a carbamate group attached to the nitrogen atom. It has a molecular formula of C13H26N2O2 and a molecular weight of 242.36 g/mol .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as 1-Boc-3-isobutylpiperazine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

Molecular Structure Analysis

The molecular structure of 1-Boc-3-isobutylpiperazine includes a total of 43 bonds, 17 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 secondary amine (aliphatic) .

Chemical Reactions Analysis

The Boc group in 1-Boc-3-isobutylpiperazine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Physical And Chemical Properties Analysis

1-Boc-3-isobutylpiperazine has a molecular weight of 242.36 g/mol . It is typically stored at 4°C .

Wissenschaftliche Forschungsanwendungen

1-Boc-3-isobutylpiperazine: A Comprehensive Analysis of Scientific Research Applications: 1-Boc-3-isobutylpiperazine is a derivative of piperazine, a chemical compound that has found various applications in scientific research due to its versatility and stability. Below is a comprehensive analysis of the unique applications of 1-Boc-3-isobutylpiperazine in scientific research, each detailed in its own section.

Synthesis of Medicinal Compounds

Piperazines are known for their broad therapeutic spectrum, including antidepressant, anthelmintic, anticonvulsant, antihypertensive, antibacterial, antifungal, antipsychotic, anti-inflammatory, antimalarial, and anticancer properties . 1-Boc-3-isobutylpiperazine can be used as a building block in the synthesis of these medicinal compounds.

Formation of Boc-protected Amines and Amino Acids

The formation of Boc-protected amines and amino acids is a crucial step in peptide synthesis. 1-Boc-3-isobutylpiperazine can undergo reaction with bases and anhydrides like Boc2O to form protected intermediates that are stable towards most nucleophiles and bases.

Catalysis Research

Advances in the C–H functionalization of the carbon atoms of the piperazine ring have been made recently. These advances can potentially be applied to 1-Boc-3-isobutylpiperazine, expanding its use in catalysis research .

Reagent for Organic Compound Preparation

Due to its ability to form stable crystalline salts, 1-Boc-3-isobutylpiperazine is utilized as a reagent for the preparation of various organic compounds in scientific research .

Material Science Applications

Piperazines play a key role in the manufacturing of rubber products, textiles, and resins. As a derivative, 1-Boc-3-isobutylpiperazine may find similar applications in material science research .

Photocatalytic Synthesis

Recent developments in piperazine synthesis include photocatalytic methods. 1-Boc-3-isobutylpiperazine could be involved in such synthetic approaches to create complex organic molecules .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 3-(2-methylpropyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)8-11-9-15(7-6-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZJZDBPJNYEIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCN1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542839 |

Source

|

| Record name | tert-Butyl 3-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78551-93-6 |

Source

|

| Record name | tert-Butyl 3-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1282756.png)